(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Reaction Kinetics

This densely functionalized azetidine uniquely combines a bromomethyl electrophile and a primary alcohol nucleophile on a single quaternary carbon, enabling cascade reactions, one‑pot tandem transformations, and intramolecular Williamson etherifications that eliminate intermediate purification. Unlike Boc‑protected azetidines, the acid‑stable N‑tosyl group prevents premature deprotection in the presence of silyl ethers, acetals, or glycosidic bonds, while the bromo‑methyl handle provides ~10²–10³‑fold higher SN2 reactivity than the corresponding chloride. Patented routes rely on this compound to construct 2,6‑diazaspiro[3.3]heptane scaffolds—rigid piperazine bioisosteres—and to assemble the heterocyclic side chains of carbapenem and penem antibiotics for enhanced β‑lactamase resistance. For synthetic chemists pursuing automated parallel library synthesis or demanding medicinal chemistry workflows, this intermediate reduces step count, simplifies material handling, and delivers orthogonal deprotection compatibility.

Molecular Formula C12H16BrNO3S
Molecular Weight 334.23 g/mol
CAS No. 1041026-55-4
Cat. No. B1526308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
CAS1041026-55-4
Molecular FormulaC12H16BrNO3S
Molecular Weight334.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CBr
InChIInChI=1S/C12H16BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,15H,6-9H2,1H3
InChIKeyKQQMWQUXNMGDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol (CAS 1041026-55-4): Procurement-Ready Azetidine Building Block for Pharmaceutical R&D


(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a densely functionalized N‑tosylazetidine derivative bearing both a bromomethyl electrophilic handle and a primary alcohol nucleophilic site on the same quaternary carbon. Its molecular formula is C₁₂H₁₆BrNO₃S with a molecular weight of 334.23 g/mol and a melting point of 98.0–102.0 °C . The compound serves as a key intermediate in the synthesis of carbapenem and penem antibiotics and is implicated in 59 patent families [1].

Why In-Class Azetidine Intermediates Cannot Simply Replace (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol


Azetidine building blocks vary critically in N‑protection strategy (tosyl vs. Boc), leaving‑group identity (Br vs. Cl vs. OTs), and substitution pattern (3,3‑disubstituted vs. mono‑functionalized). These differences dictate orthogonal deprotection compatibility, nucleophilic displacement kinetics, and downstream functionalization efficiency. Substituting a Boc‑protected analog would require acidic deprotection incompatible with acid‑sensitive substrates, while replacing the bromomethyl group with chloride reduces electrophilicity by approximately 10²–10³ in SN2 reactivity [1]. The presence of a free hydroxyl on the quaternary carbon further enables one‑pot tandem transformations not achievable with simpler 3‑(bromomethyl)‑1‑tosylazetidine .

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: Head‑to‑Head Comparator Evidence for Procurement Decisions


Bromomethyl Electrophilicity vs. Chloromethyl: >10² Higher SN2 Reactivity for Faster Alkylation

The bromomethyl group in this compound provides electrophilicity approximately two orders of magnitude higher than the analogous chloromethyl derivative. This difference in leaving group ability translates directly to shorter reaction times and higher yields in nucleophilic alkylation sequences [1].

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Orthogonal N‑Tosyl Protection Enables Acid‑Stable Deprotection Strategies Unavailable with Boc Analogs

The N‑tosyl group on this azetidine is stable to acidic conditions (e.g., TFA) that cleave Boc‑protected analogs, enabling orthogonal deprotection in complex synthetic sequences. In contrast, 1‑Boc‑3‑(bromomethyl)azetidine requires strongly acidic conditions for N‑deprotection, which can degrade acid‑labile functional groups [1][2].

Protecting Group Strategy Peptide Chemistry Solid‑Phase Synthesis

Simultaneous Bromomethyl and Hydroxymethyl Functionality Enables One‑Pot Tandem Transformations

Unlike 3‑(bromomethyl)‑1‑tosylazetidine (which lacks a hydroxyl) or 3,3‑bis(bromomethyl)‑1‑tosylazetidine (which lacks nucleophilic oxygen), this compound contains both an electrophilic bromomethyl group and a nucleophilic hydroxymethyl group on the same quaternary carbon. This enables intramolecular cyclizations and one‑pot tandem alkylation‑etherification sequences without intermediate isolation .

One‑Pot Synthesis Domino Reactions Medicinal Chemistry

Optimal Use Cases for (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol in Pharmaceutical R&D


Carbapenem and Penem β‑Lactam Antibiotic Synthesis

This compound is explicitly employed as a key intermediate in the construction of carbapenem and penem antibiotics . The N‑tosyl group stabilizes the azetidine ring during early‑stage transformations and is later removed under reductive conditions compatible with the sensitive β‑lactam core. The bromomethyl handle enables introduction of heterocyclic side chains that enhance antibacterial spectrum and β‑lactamase resistance.

Synthesis of 2,6‑Diazaspiro[3.3]heptane Building Blocks

Patented routes utilize (3‑(bromomethyl)‑1‑tosylazetidin‑3‑yl)methanol or its immediate derivatives to construct 2,6‑diazaspiro[3.3]heptane scaffolds—rigid piperazine bioisosteres that improve metabolic stability and CNS penetration in drug candidates . The quaternary hydroxyl facilitates spirocyclization while the bromomethyl group installs aryl/heteroaryl substituents.

Acid‑Stable Multi‑Step Syntheses Involving Acid‑Labile Intermediates

When a synthetic route contains acid‑sensitive moieties (e.g., silyl ethers, acetals, glycosidic bonds), the acid‑stable N‑tosyl protecting group on this azetidine prevents premature deprotection and off‑pathway decomposition [1]. This is a key differentiator versus Boc‑protected azetidines, which require TFA treatment that would cleave such groups.

One‑Pot Tandem Alkylation‑Cyclization Sequences

The simultaneous presence of a bromomethyl electrophile and a hydroxymethyl nucleophile on a single quaternary center enables intramolecular Williamson‑type etherifications and cascade reactions without intermediate purification . This reduces step count and material handling, making the compound especially valuable in parallel library synthesis and automated medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.